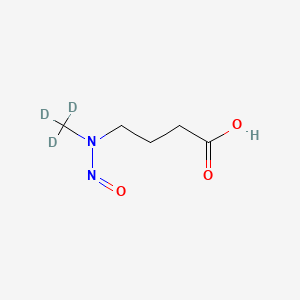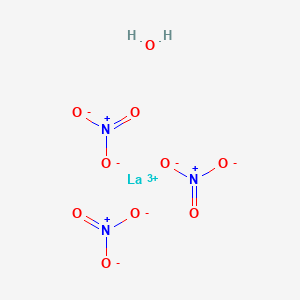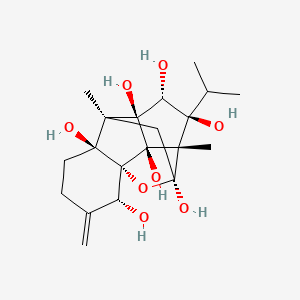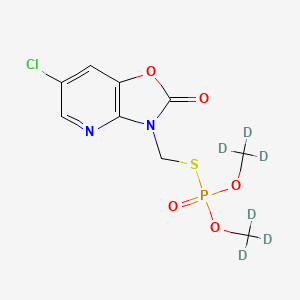
7-Hydroxy Quetiapine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy Quetiapine-d8 is a deuterated form of 7-Hydroxy Quetiapine, which is a metabolite of the antipsychotic drug Quetiapine . It is used in research, analysis, and scientific education . It is part of the Quetiapine API family and falls under categories such as Antipsychotics, TRC, Impurity standards, Dopamine receptors, Nociception, Neurotransmission, Addiction, Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Stress, and Anxiety .
Molecular Structure Analysis
The molecular formula of this compound is C21H17D8N3O3S . The molecular weight is 407.56 .Physical and Chemical Properties Analysis
This compound is a neat product . It is a white solid .Aplicaciones Científicas De Investigación
Analytical Methods in Pharmacokinetics
A study by (Tu et al., 2008) developed an ultra-performance liquid chromatographic–tandem mass spectrometric method for analyzing Quetiapine and its active metabolites, including 7-Hydroxyquetiapine, in rat plasma and cerebrospinal fluid. This method facilitates the study of the pharmacokinetics and distribution properties of these compounds in biological systems.
Pharmacokinetics and Drug Distribution
Research by (Vignali et al., 2019) focused on the distribution of Quetiapine and its metabolites, including 7-Hydroxyquetiapine, in various biological matrices. This study is crucial for understanding the behavior of these compounds in the body and their potential toxic effects.
Metabolic Pathways and Enzyme Interaction
The study by (Bakken et al., 2012) investigated the metabolism of N-Desalkylquetiapine, a quetiapine metabolite, and its interaction with cytochrome P450 enzymes. This research provides insight into the metabolic pathways of Quetiapine and its metabolites, including 7-Hydroxyquetiapine.
Analytical Techniques for Drug Monitoring
A study by (Liu et al., 2021) employed liquid-liquid extraction and field-enhanced sample injection techniques to analyze Quetiapine and its metabolites, including 7-Hydroxyquetiapine, in plasma. This method is significant for monitoring these compounds in patients.
Neuropharmacological Studies
Research by (Gefvert et al., 2001) explored the relationship between Quetiapine (and its metabolites) doses and receptor occupancy in the brain, providing insights into the drug's neuropharmacological effects.
Safety and Hazards
Propiedades
Número CAS |
1185098-57-0 |
|---|---|
Fórmula molecular |
C21H25N3O3S |
Peso molecular |
407.558 |
Nombre IUPAC |
6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2 |
Clave InChI |
VEGVCHRFYPFJFO-UFBJYANTSA-N |
SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Sinónimos |
11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl-d8]-dibenzo[b,f][1,4]thiazepin-7-ol; ICI214227-d8; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)






![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)
